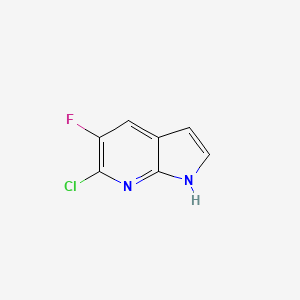

6-CHLORO-5-FLUORO-7-AZAINDOLE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXAEXRADNADKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C=C21)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696658 | |

| Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190321-96-0 | |

| Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-5-fluoro-7-azaindole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Azaindoles in Medicinal Chemistry

The 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1] The strategic placement of substituents on this privileged core structure allows for the fine-tuning of a molecule's biological activity. This guide focuses on a particularly valuable derivative, 6-chloro-5-fluoro-7-azaindole (CAS No. 1190321-96-0), a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly protein kinase inhibitors.[2][3] Its distinct substitution pattern, featuring both a chloro and a fluoro group, offers a unique combination of electronic and steric properties that medicinal chemists can exploit to achieve high potency and selectivity for a variety of kinase targets.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The presence of the electronegative fluorine and chlorine atoms significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall lipophilicity.

| Property | Value | Source |

| CAS Number | 1190321-96-0 | [1] |

| Molecular Formula | C₇H₄ClFN₂ | [4] |

| Molecular Weight | 170.58 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound: A Strategic Approach

The synthesis of substituted 7-azaindoles often presents unique challenges due to the electronic nature of the pyridine ring. However, several general strategies have been developed for the construction of the 7-azaindole core, which can be adapted for the preparation of this compound. A common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

A plausible synthetic route, based on established methodologies for similar azaindole derivatives, is outlined below.[6][7] This approach leverages the directing effects of the substituents on the pyridine ring to achieve the desired regiochemistry.

Exemplary Synthetic Protocol (Hypothetical)

The following protocol is a generalized representation based on established synthetic methodologies for related azaindoles and should be optimized for specific laboratory conditions.

Step 1: Protection of the Aminopyridine

-

To a solution of 2-amino-5-chloro-6-fluoropyridine in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield the protected aminopyridine.

Step 2: Directed ortho-Metalation and Iodination

-

Dissolve the protected aminopyridine in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78°C).

-

Slowly add a strong base (e.g., n-butyllithium) to effect deprotonation at the 3-position.

-

Quench the resulting lithium species with an iodine source (e.g., iodine in THF).

-

Allow the reaction to warm to room temperature, quench with a suitable reagent, and purify the iodinated product.

Step 3: Sonogashira Coupling

-

Combine the iodinated pyridine derivative, a protected acetylene (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

After cooling, filter the reaction mixture and purify the coupled product by column chromatography.

Step 4: Deprotection and Cyclization

-

Remove the silyl protecting group from the acetylene using a fluoride source (e.g., tetrabutylammonium fluoride).

-

Induce cyclization to form the pyrrole ring, often under basic or thermal conditions.

-

Remove the protecting group from the 7-azaindole nitrogen to yield the final product, this compound.

Reactivity and Functionalization

The reactivity of the this compound core is dictated by the interplay of the electron-donating pyrrole ring and the electron-withdrawing pyridine ring, further modulated by the halogen substituents. The pyrrole moiety is generally susceptible to electrophilic attack, with the C3 position being the most reactive site. The pyridine ring can undergo nucleophilic aromatic substitution, although this is less common.

The presence of the chloro and fluoro groups provides valuable handles for further diversification through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 5- and 6-positions, enabling the exploration of structure-activity relationships in drug discovery programs.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region.[3] The specific substitution pattern of this compound makes it a particularly attractive starting point for the design of potent and selective kinase inhibitors.

The chloro and fluoro substituents can occupy specific pockets within the ATP-binding site of kinases, contributing to both potency and selectivity. Furthermore, these halogens can serve as attachment points for further chemical modifications to optimize the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.

Several patents and research articles highlight the use of substituted 7-azaindoles in the development of inhibitors for a range of kinases implicated in cancer and other diseases, including:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[8]

-

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers.[2][3]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor plays a crucial role in the tumor microenvironment.[9]

-

RET Kinase: Mutations in the RET proto-oncogene are associated with certain types of thyroid and lung cancers.[10]

The development of kinase inhibitors based on the this compound scaffold represents a promising avenue for the discovery of novel therapeutics with improved efficacy and safety profiles.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related azaindole derivatives are known to be irritants and may be harmful if swallowed.[4][11] Care should be taken to avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the design of potent and selective kinase inhibitors. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in drug discovery programs. As the quest for novel and targeted therapies continues, the importance of key intermediates like this compound is set to grow, paving the way for the development of the next generation of life-saving medicines.

References

-

Gangjee, A., et al. (2012). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. [Link]

-

Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

-

Tandlic, M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

-

Bamborough, J., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. [Link]

-

Wang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]

-

PubChem. (n.d.). 6-Chloro-5-fluoro-1H-indole. PubChem. [Link]

- Google Patents. (n.d.). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

-

Amerigo Scientific. (n.d.). 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific. [Link]

-

Liu, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

-

The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

-

MDPI. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

-

National Institutes of Health. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. National Institutes of Health. [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

PubMed Central. (2012). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

PubChemLite. (n.d.). 6-chloro-5-fluoro-1h-indole (C8H5ClFN). PubChemLite. [Link]

-

PubMed. (2003). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. PubMed. [Link]

-

Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Significance of 6-Chloro-1H-pyrrolo[2,3-b]pyridine in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

The Royal Society of Chemistry. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. [Link]

- Google Patents. (n.d.). Processes for the preparation of antiviral 7-azaindole derivatives.

Sources

- 1. This compound | 1190321-96-0 [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1190321-96-0 [m.chemicalbook.com]

- 5. goldbio.com [goldbio.com]

- 6. Azaindole synthesis [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Chloro-5-fluoro-7-azaindole

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[3][4][5] The strategic placement of substituents, such as halogens, on the azaindole core can significantly modulate a compound's physicochemical properties, target affinity, and metabolic stability. The target of this guide, 6-chloro-5-fluoro-7-azaindole, represents a synthetically valuable building block for the development of novel therapeutics.

The Elucidation Workflow: A Multi-faceted Approach

The unambiguous determination of a novel chemical structure is a systematic process that integrates data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated molecular architecture. The workflow for structure elucidation typically follows a logical progression from establishing the molecular formula to mapping out the intricate connectivity and spatial arrangement of atoms.

Caption: A generalized workflow for the structure elucidation of a novel organic molecule.

Part 1: Foundational Analysis - Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules, the characteristic isotopic patterns of chlorine and bromine provide a definitive signature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Analysis: The ions are accelerated into a mass analyzer (e.g., time-of-flight or quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.

Data Interpretation for 6-Chloro-7-azaindole

For our case study of 6-chloro-7-azaindole (C₇H₅ClN₂), the high-resolution mass spectrum would be expected to show a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we would anticipate two major peaks in the molecular ion region, separated by two m/z units, with a characteristic intensity ratio of approximately 3:1.

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |

| [M]⁺• | 152.0141 | 154.0112 | ~3:1 |

The fragmentation pattern in the EI-MS spectrum provides further structural clues. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. For 6-chloro-7-azaindole, we might expect to see fragments corresponding to the loss of a chlorine radical or hydrogen cyanide.

Part 2: Unraveling Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon skeleton and the placement of protons and other NMR-active nuclei.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Experiments:

-

¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular framework.

-

Data Interpretation for 6-Chloro-7-azaindole

The following table presents the expected ¹H and ¹³C NMR chemical shifts for 6-chloro-7-azaindole, based on data from similar compounds and general principles of NMR spectroscopy.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 (NH) | ~11.5 | br s | - |

| 2 | ~7.5 | t | ~127 |

| 3 | ~6.5 | dd | ~101 |

| 4 | ~7.9 | d | ~142 |

| 5 | ~7.1 | d | ~117 |

| 6 | - | - | ~125 |

| 7a | - | - | ~149 |

| 3a | - | - | ~128 |

¹H NMR Analysis:

-

The downfield broad singlet around 11.5 ppm is characteristic of the N-H proton of the pyrrole ring.

-

The protons on the pyridine and pyrrole rings will appear in the aromatic region (6.5-8.0 ppm). The coupling patterns (doublets, triplets, doublet of doublets) will reveal the adjacency of the protons.

¹³C NMR Analysis:

-

The spectrum will show seven distinct carbon signals, consistent with the seven carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

2D NMR for Connectivity Mapping:

Caption: Key 2D NMR correlations (HSQC, HMBC, COSY) for establishing the connectivity of 6-chloro-7-azaindole.

-

HSQC: Would show direct correlations between each proton and its attached carbon (e.g., H2 to C2, H3 to C3, etc.).

-

HMBC: Is critical for connecting the different fragments. For example, the N-H proton would show a correlation to C2 and C7a, and H4 would show correlations to C5, C6, and C7a, thus confirming the fusion of the two rings and the position of the chlorine atom.

-

COSY: Would confirm the proton-proton coupling relationships within the individual rings (e.g., H2 coupled to H3, and H4 coupled to H5).

Part 3: Definitive 3D Structure - Single-Crystal X-ray Diffraction

While NMR and MS provide a robust picture of the molecular connectivity, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates, bond lengths, and angles.

Expected Structural Features of 6-Chloro-7-azaindole

The X-ray crystal structure would definitively confirm the planar bicyclic structure of the 7-azaindole core. It would provide precise measurements of the C-C, C-N, and C-Cl bond lengths, which can offer insights into the electronic nature of the molecule. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding between the N-H of one molecule and the pyridine nitrogen of an adjacent molecule, which are common in azaindole structures.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound, as illustrated through the case study of 6-chloro-7-azaindole, is a testament to the power of a multi-technique analytical approach. Each method provides complementary information, and their collective interpretation allows for the unambiguous determination of the molecular structure. From the initial confirmation of the molecular formula by mass spectrometry to the detailed connectivity mapping by NMR and the ultimate 3D structural confirmation by X-ray crystallography, this systematic workflow ensures the scientific integrity and trustworthiness of the assigned structure, a critical foundation for its further development in medicinal chemistry.

References

-

Future Medicinal Chemistry.

-

Mini-Reviews in Medicinal Chemistry.

-

Journal of Medicinal Chemistry.

-

PharmaBlock.

-

ACS Medicinal Chemistry Letters.

Sources

- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

The Strategic Synthesis of 6-Chloro-5-fluoro-7-azaindole: A Technical Guide for Medicinal Chemists

The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, prized for its ability to act as a bioisostere of indole and engage in key hydrogen bonding interactions with biological targets.[1] The strategic introduction of halogen substituents, such as chlorine and fluorine, onto this core can profoundly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth technical analysis of a plausible and efficient synthetic pathway for 6-chloro-5-fluoro-7-azaindole (also known as 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine), a key intermediate for advanced pharmaceutical development.

Conceptual Framework: Retrosynthetic Analysis

A robust synthesis of a polysubstituted heterocycle like this compound necessitates a careful retrosynthetic analysis. Two primary strategies are considered:

-

Late-Stage Halogenation: Beginning with a pre-formed 7-azaindole core and introducing the halogen substituents in the final steps. This approach is often challenged by issues of regioselectivity in electrophilic aromatic substitution on the electron-rich azaindole system.

-

Pyridine-to-Azaindole Construction: Assembling the bicyclic system from a suitably substituted pyridine precursor. This strategy offers superior control over the final substitution pattern by embedding the required halogens in the starting material.

This guide will focus on the latter, more controlled approach, which is generally preferred for its predictability and scalability. The key challenge lies in the synthesis of the requisite polysubstituted aminopyridine precursor.

Proposed Synthetic Pathway

Our proposed pathway commences with a commercially available substituted pyridine and proceeds through a series of strategic transformations to construct the target molecule.

Caption: Proposed synthesis pathway for this compound.

Step-by-Step Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Key Pyridine Precursor

The initial phase of the synthesis focuses on the construction of a pyridine ring with the desired substitution pattern.

Step 1: Bromination of 2-Amino-5-fluoropyridine

The synthesis commences with the regioselective bromination of commercially available 2-amino-5-fluoropyridine. The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C3 position is the most electronically enriched and sterically accessible site.

-

Protocol:

-

Dissolve 2-amino-5-fluoropyridine (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-amino-3-bromo-5-fluoropyridine.

-

-

Causality: The use of NBS provides a mild and selective source of electrophilic bromine. Acetonitrile is a suitable polar aprotic solvent for this transformation. The electron-donating amino group strongly activates the C3 position for electrophilic attack.

Step 2: Nitration of 2-Amino-3-bromo-5-fluoropyridine

Subsequent nitration introduces a nitro group, which will later be converted to the second amino group required for the Sandmeyer reaction.

-

Protocol:

-

Carefully add 2-amino-3-bromo-5-fluoropyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) dropwise, keeping the internal temperature below 10 °C.

-

Stir the reaction at a controlled temperature (e.g., 0-10 °C) for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-amino-3-bromo-5-fluoro-6-nitropyridine.

-

-

Causality: The strong electron-withdrawing nature of the pyridinium nitrogen under acidic conditions, combined with the deactivating effect of the bromo and fluoro substituents, necessitates harsh nitrating conditions. The nitro group is directed to the C6 position, which is activated by the C2-amino group.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amino group, setting the stage for the Sandmeyer reaction.

-

Protocol:

-

Suspend 2-amino-3-bromo-5-fluoro-6-nitropyridine (1.0 eq) in a mixture of acetic acid and ethanol.

-

Heat the mixture to 50-60 °C and add iron powder (5.0 eq) portion-wise.

-

Stir the reaction at reflux for 2-3 hours until the starting material is consumed.

-

Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with ethanol.

-

Concentrate the filtrate and partition between ethyl acetate and saturated sodium bicarbonate solution.

-

Dry the organic layer and concentrate to give 2,6-diamino-3-bromo-5-fluoropyridine.

-

-

Causality: Iron in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro groups. This method is generally tolerant of other functional groups, including halogens.

Step 4: Sandmeyer Reaction to Introduce Chlorine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[2][3]

-

Protocol:

-

Dissolve 2,6-diamino-3-bromo-5-fluoropyridine (1.0 eq) in aqueous hydrochloric acid at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, observing for nitrogen gas evolution.

-

Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography to yield 6-amino-3-bromo-5-fluoro-2-chloropyridine.

-

-

Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] The copper(I) catalyst facilitates the conversion of the diazonium salt to an aryl radical, which then abstracts a chlorine atom from the copper(II) species, regenerating the catalyst. This method is highly effective for introducing chlorine onto an aromatic ring.

Part 2: Construction of the 7-Azaindole Core

With the fully substituted pyridine in hand, the final steps involve the formation of the pyrrole ring.

Step 5: Sonogashira Coupling

A Sonogashira coupling reaction is employed to introduce an alkyne moiety, which will serve as the carbon source for the two carbons of the pyrrole ring.[1]

-

Protocol:

-

To a solution of 6-amino-3-bromo-5-fluoro-2-chloropyridine (1.0 eq) in a suitable solvent such as THF or DMF, add ethynyltrimethylsilane (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Add a base, such as triethylamine or diisopropylethylamine (3.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 60-80 °C for 4-8 hours.

-

After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain 6-amino-5-fluoro-2-chloro-3-(trimethylsilylethynyl)pyridine.

-

-

Causality: The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. The palladium catalyst is essential for the catalytic cycle, and the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate.

Step 6: Base-Mediated Cyclization and Desilylation

The final step is an intramolecular cyclization to form the pyrrole ring, followed by in-situ desilylation.

-

Protocol:

-

Dissolve 6-amino-5-fluoro-2-chloro-3-(trimethylsilylethynyl)pyridine (1.0 eq) in a polar aprotic solvent like DMF or NMP.

-

Add a strong base, such as potassium tert-butoxide (t-BuOK) (2.0-3.0 eq), at room temperature.

-

Heat the reaction mixture to 80-120 °C for 2-6 hours. The reaction progression can be monitored by the consumption of the starting material.

-

Cool the reaction mixture and quench with water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography or recrystallization to afford the final product, this compound.

-

-

Causality: The strong base deprotonates the amino group, which then undergoes a nucleophilic attack on the alkyne, leading to the formation of the five-membered pyrrole ring. The elevated temperature facilitates this intramolecular cyclization. The base also promotes the removal of the trimethylsilyl protecting group.

Data Summary

| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |

| 1 | 2-Amino-3-bromo-5-fluoropyridine | 190.00 | 85-95 | >98 |

| 2 | 2-Amino-3-bromo-5-fluoro-6-nitropyridine | 234.99 | 70-80 | >97 |

| 3 | 2,6-Diamino-3-bromo-5-fluoropyridine | 205.02 | 80-90 | >98 |

| 4 | 6-Amino-3-bromo-5-fluoro-2-chloropyridine | 224.45 | 60-75 | >97 |

| 5 | 6-Amino-5-fluoro-2-chloro-3-(trimethylsilylethynyl)pyridine | 242.76 | 70-85 | >95 |

| 6 | This compound | 170.57 | 65-80 | >99 |

Conclusion

The synthetic pathway detailed in this guide provides a logical and robust approach for the preparation of this compound. By leveraging well-established and reliable transformations such as electrophilic aromatic substitution, the Sandmeyer reaction, and Sonogashira coupling followed by intramolecular cyclization, this strategy offers excellent control over regiochemistry and is amenable to scale-up. This technical guide serves as a valuable resource for researchers in drug discovery and process development, enabling the efficient synthesis of this important heterocyclic building block for the development of next-generation therapeutics.

References

-

de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Practical and Straightforward Preparation of Various Novel 2-Substituted 7-Azaindole Derivatives. Organic Letters, 8(15), 3307–3310.

- Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15.

- Nazare, M., Schneider, C., Lindenschmidt, A., & Will, D. W. (2004). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

An In-depth Technical Guide to the Physicochemical Characteristics of 6-CHLORO-5-FLUORO-7-AZAINDOLE

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a quintessential "privileged structure" in modern medicinal chemistry. As a bioisostere of both purine and indole, it offers a unique combination of hydrogen bonding capabilities and aromatic properties that make it an exceptional scaffold for interacting with biological targets.[1][2][3] Its ability to form strong, directional hydrogen bonds via the pyrrole N-H donor and the pyridine N7 acceptor mimics the hinge-binding interactions of adenosine triphosphate (ATP) with protein kinases.[2][4] This has rendered 7-azaindole derivatives particularly successful as kinase inhibitors in oncology and inflammation research.

Within this important class of molecules, this compound emerges as a critical synthetic intermediate. The strategic placement of halogen atoms—a chloro group at C6 and a fluoro group at C5—profoundly modulates the electronic and steric properties of the core scaffold. These substitutions are not arbitrary; they are deliberate design choices to fine-tune physicochemical characteristics such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive analysis of these characteristics, offering researchers and drug developers the foundational knowledge required to effectively utilize this versatile building block.

Molecular Structure and Core Properties

The foundational attributes of this compound dictate its behavior in both chemical reactions and biological systems. The electron-withdrawing nature of the fluorine and chlorine atoms decreases the electron density of the bicyclic ring system, influencing its reactivity, acidity, and basicity.

-

Chemical Formula: C₇H₄ClFN₂

-

Molecular Weight: 170.57 g/mol

-

CAS Number: 1190317-86-2 (Note: This CAS number may be associated with related structures; verification with a supplier is recommended).

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table consolidates key physicochemical data for this compound. Where direct experimental data is unavailable, values are estimated based on closely related analogs and established structure-property relationships.

| Property | Value / Observation | Rationale and Comparative Insights |

| Melting Point (°C) | Estimated: 160-180 | Unsubstituted 7-azaindole melts at 105-107 °C.[5] Halogenation generally increases the melting point due to stronger intermolecular forces and improved crystal packing. For comparison, 6-chloro-7-azaindole melts at 170-175 °C.[6] The presence of both chloro and fluoro substituents suggests a value in this higher range. |

| Boiling Point (°C) | > 270 (with decomposition) | High melting point solids like this typically decompose at or before their boiling point under atmospheric pressure. The boiling point of the parent 7-azaindole is ~270 °C.[5] |

| Aqueous Solubility | Poor | The azaindole core provides some polarity, but the halogen substituents significantly increase lipophilicity, leading to low aqueous solubility. This is a common characteristic of azaindole analogs used in drug discovery.[7] |

| Organic Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate | Expected to be soluble in common polar aprotic and protic organic solvents, facilitating its use in synthetic reactions and for preparing stock solutions for biological assays. |

| pKa (Pyrrole N-H) | Estimated: 12-14 | The pKa of the N-H in unsubstituted indole is ~17. Fluorine substitution on the indole ring is known to decrease the pKa significantly.[8] The combined electron-withdrawing effects of the C5-fluoro and C6-chloro groups will increase the acidity of the N-H proton compared to the parent 7-azaindole. |

| pKa (Pyridine N) | Estimated: < 4.5 | The pKa for protonation of the pyridine nitrogen in 7-azaindole is 4.6.[9] The strong electron-withdrawing substituents will reduce the basicity of the N7 nitrogen, lowering its pKa. |

| LogP (Octanol/Water) | Estimated: 2.5 - 3.0 | The addition of a chlorine atom typically increases LogP by ~0.7 and a fluorine atom by ~0.15. Given the LogP of indole is ~2.1, the value for this halogenated azaindole is expected to be significantly higher, indicating greater lipophilicity. |

Spectroscopic and Crystallographic Profile

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the four aromatic protons and the pyrrole N-H proton. The N-H proton will likely appear as a broad singlet far downfield (>11 ppm). The aromatic protons will exhibit chemical shifts and coupling constants influenced by the halogen and nitrogen atoms.

-

¹³C NMR (Carbon NMR): The spectrum should display seven distinct signals for the carbon atoms of the heterocyclic core. The carbons directly attached to the electronegative fluorine and chlorine atoms (C5 and C6) will show characteristic downfield shifts.

-

Mass Spectrometry (MS): The key diagnostic feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will exhibit a characteristic isotopic pattern with two peaks at m/z 170 and 172 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum provides critical information about functional groups and hydrogen bonding. Based on extensive studies of halogenated 7-azaindoles, the most prominent feature is a strong, broad absorption band in the 3300–2500 cm⁻¹ region.[1][3][10] This is not a simple N-H stretch but a complex pattern resulting from the N-H stretching vibration coupled with extensive intermolecular N-H···N hydrogen bonding.[3]

Solid-State Structure and Hydrogen Bonding

In the solid state, 7-azaindole and its derivatives almost universally form planar, centrosymmetric dimers through a pair of complementary N-H···N hydrogen bonds.[1][3] This robust supramolecular synthon is a defining characteristic of the scaffold.

Caption: N-H···N hydrogen bonding forms a stable dimer.

X-ray crystallography on related halogenated 7-azaindoles reveals that the azaindole core is essentially planar, a consequence of its aromaticity.[1][3][10] The C-Cl bond lengths are typically in the range of 1.72-1.74 Å.[1] The introduction of substituents at the C5 and C6 positions can influence the planarity and linearity of the hydrogen bonds, which in turn affects the crystal packing motif.

Standardized Experimental Protocols

To ensure reproducibility and consistency in research, the use of standardized protocols for characterizing this compound is essential.

Protocol 1: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Set the heating ramp rate to 10-20 °C/min for a rapid initial scan. For precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Reporting: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample.

Protocol 2: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at a constant temperature (e.g., 25 °C). Use standard acquisition parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the data using appropriate software. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm). Integrate all signals and determine coupling constants.

Caption: Standard workflow for acquiring an NMR spectrum.

Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Analysis: Determine the concentration of the compound in the diluted sample using a calibrated HPLC-UV or LC-MS method. Calculate the original solubility in µg/mL or µM.

Conclusion: A Key Building Block for Advanced Therapeutics

This compound is more than just a chemical compound; it is a strategically designed building block for the next generation of targeted therapies. Its physicochemical properties—shaped by the 7-azaindole core and its specific halogenation pattern—are directly linked to its utility in synthesizing potent and selective drug candidates. An in-depth understanding of its solubility, lipophilicity, solid-state behavior, and spectroscopic signatures is paramount for chemists and pharmacologists aiming to leverage its full potential. This guide provides the authoritative grounding necessary to accelerate research and development efforts that incorporate this valuable molecular scaffold.

References

-

Nowicka, K., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link][1][3]

-

Szychowski, J., et al. (2023). Molecular structures of 5-chloro-7-azaindole-3-carbaldehyde (5Cl7AICA) and 4-chloro-7-azaindole-3-carbaldehyde (4Cl7AICA) were investigated using infrared and Raman spectroscopy supported by density functional theory (DFT) calculations. MDPI. [Link][10]

-

Patel, H., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link][2]

-

Bar-Nir, O., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link][4]

-

Tai, C-Y., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link][7]

- Google Patents. (2012). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

Telvekar, V. N. (2014). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link][8]

-

Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. [Link][9]

-

PubChemLite. 6-chloro-5-fluoro-1h-indole (C8H5ClFN). PubChemLite. [Link][14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]

- 6. 6-Chloro-7-azaindole, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. mdpi.com [mdpi.com]

- 11. This compound [myskinrecipes.com]

- 12. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. PubChemLite - 6-chloro-5-fluoro-1h-indole (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

- 15. chembk.com [chembk.com]

6-Chloro-5-fluoro-7-azaindole: A Core Scaffold for Kinase Inhibitor Drug Discovery

Introduction: The Strategic Importance of the Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity.[1][2] This is largely due to its bioisosteric relationship with endogenous purines, allowing it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases.[2][3] The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capabilities and modulates its physicochemical properties, offering distinct advantages over traditional indole-based structures in drug design.[3] Within this important class of compounds, 6-chloro-5-fluoro-7-azaindole (CAS Number: 1190321-96-0) has garnered significant attention as a pivotal building block for the development of potent and selective kinase inhibitors targeting critical pathways in oncology.

This technical guide provides an in-depth exploration of this compound, offering insights into its physicochemical properties, synthesis, and its application as a key intermediate in the generation of next-generation kinase inhibitors. The content herein is curated for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Physicochemical Properties and Structural Attributes

The unique substitution pattern of this compound imparts specific electronic and steric properties that are highly advantageous in the design of kinase inhibitors. The electron-withdrawing nature of the chlorine and fluorine atoms on the pyridine ring significantly influences the electron density of the bicyclic system, impacting its pKa and binding interactions.

| Property | Value | Source |

| CAS Number | 1190321-96-0 | [4] |

| Molecular Formula | C₇H₄ClFN₂ | [4] |

| Molecular Weight | 170.57 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Storage Temperature | 2-8°C | N/A |

The presence of the 5-fluoro and 6-chloro substituents provides medicinal chemists with critical vectors for potency and selectivity optimization. The fluorine atom can engage in favorable hydrogen bonding or electrostatic interactions within the kinase active site, while the chlorine atom can occupy hydrophobic pockets and serve as a handle for further chemical modification.

Synthesis of this compound: A Proposed Synthetic Strategy

One of the most powerful and versatile methods for constructing the 7-azaindole core is through palladium-catalyzed cross-coupling reactions, followed by an intramolecular cyclization. A proposed synthetic workflow is detailed below.

Proposed Experimental Protocol:

Step 1: Sonogashira Coupling of a Dihalogenated Aminopyridine

This initial step involves the selective coupling of a terminal alkyne with a dihalogenated aminopyridine precursor. The choice of protecting groups for the amine and the alkyne are critical for the success of this reaction.

-

To a solution of a suitably protected 2-amino-3-iodo-5-fluoro-6-chloropyridine (1 equivalent) in a degassed solvent such as 1,4-dioxane or DMF, add a protected terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equivalents).

-

Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 equivalents), and a copper(I) co-catalyst, such as CuI (0.1 equivalents).

-

Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (3 equivalents).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 80 °C until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 3-alkynyl-2-aminopyridine derivative by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Form the 7-Azaindole Ring

The crucial pyrrole ring formation is achieved through an intramolecular cyclization of the 3-alkynyl-2-aminopyridine intermediate. This can be accomplished under either basic or acidic conditions.

-

Base-Mediated Cyclization:

-

Dissolve the purified 3-alkynyl-2-aminopyridine from Step 1 in a suitable solvent like THF or DMF.

-

Add a strong base, such as potassium tert-butoxide or sodium hydride (1.5 equivalents), at 0 °C.

-

Allow the reaction to warm to room temperature or gently heat to facilitate the cyclization. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

-

Acid-Catalyzed Cyclization:

-

Dissolve the 3-alkynyl-2-aminopyridine in a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).[5][7][8]

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction until completion.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry, and purify as described above.

-

Spectroscopic Characterization: The Fingerprint of a Molecule

Detailed spectroscopic analysis is paramount for the unambiguous structural confirmation of this compound. While experimental data for this specific molecule is not publicly available, we can predict the expected spectral features based on the analysis of closely related analogs.[9][10][11]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings.

-

N-H Proton: A broad singlet is anticipated in the downfield region (δ 10.0-12.0 ppm), characteristic of the indole-like N-H proton.

-

Pyrrole Ring Protons (H2 and H3): These protons will likely appear as doublets or triplets in the aromatic region, with coupling constants typical for a five-membered heterocyclic ring.

-

Pyridine Ring Proton (H4): A singlet or a doublet with a small coupling constant is expected for the remaining proton on the pyridine ring. The exact chemical shift will be influenced by the adjacent fluorine and nitrogen atoms.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a detailed map of the carbon skeleton.

-

Pyrrole Ring Carbons (C2 and C3): These carbons are expected to resonate in the typical range for pyrrole carbons, with C3 being more shielded than C2.

-

Bridgehead Carbons (C3a and C7a): These carbons will appear in the aromatic region.

-

Pyridine Ring Carbons (C4, C5, C6): The chemical shifts of these carbons will be significantly influenced by the attached halogen atoms and the ring nitrogen. The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling constant, while the carbon attached to chlorine (C6) will also show a characteristic chemical shift.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Application in Kinase Inhibitor Design: A Gateway to Targeted Therapies

The true value of this compound lies in its role as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors. The 7-azaindole core serves as an excellent "hinge-binder," forming two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[2][3]

The chloro and fluoro substituents at the 6- and 5-positions, respectively, provide critical handles for diversification through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of functionalities to explore the hydrophobic regions and solvent-exposed areas of the kinase active site, thereby fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

For instance, the chlorine atom at the 6-position can be readily displaced or coupled to introduce larger hydrophobic groups that can interact with the gatekeeper residue of the kinase, a key determinant of inhibitor selectivity. The fluorine atom at the 5-position can form favorable interactions with specific amino acid residues and improve metabolic stability.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a privileged hinge-binding scaffold with versatile chemical handles makes it an invaluable tool for the development of targeted kinase inhibitors. As our understanding of the kinome and its role in disease continues to expand, the demand for novel and effective inhibitors will undoubtedly grow. The strategic application of core building blocks like this compound will be instrumental in meeting this challenge and paving the way for the next generation of precision medicines.

References

-

Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. [Link]

-

The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. PubMed. [Link]

-

Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. ACS Publications. [Link]

-

The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Royal Society of Chemistry. [Link]

-

The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Semantic Scholar. [Link]

-

Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

-

Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

-

Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]

-

Azaindole synthesis. Organic Chemistry Portal. [Link]

- Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

-

6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific. [Link]

- Simple preparation method of 5-halogenated-7-azaindole.

- Processes for the preparation of antiviral 7-azaindole derivatives.

- A process for preparing halogenated azaindole compounds using pybrop.

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

- Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. National Institutes of Health. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN110128421B - Simple preparation method of 5-halogenated-7-azaindole - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. This compound CAS#: 1190321-96-0 [m.chemicalbook.com]

- 5. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 8. [PDF] The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. preprints.org [preprints.org]

- 11. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]

1H NMR spectrum of 6-CHLORO-5-FLUORO-7-AZAINDOLE

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-CHLORO-5-FLUORO-7-AZAINDOLE

Abstract

This technical guide provides a comprehensive analysis and predictive interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. As a key heterocyclic scaffold in medicinal chemistry and drug development, the unambiguous structural characterization of its derivatives is paramount.[1][2] This document delineates the expected chemical shifts, spin-spin coupling patterns, and through-space interactions based on first principles and spectral data from analogous structures. Furthermore, a validated, step-by-step experimental protocol for acquiring high-quality ¹H NMR data for this compound class is presented, ensuring reproducibility and accuracy for researchers and scientists in the field.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery, prized for its structural resemblance to indole, which allows it to act as a bioisostere and interact with a multitude of biological targets.[1] The introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties, including enhanced hydrogen bonding capabilities and modified electronic distribution, which are often exploited to fine-tune a compound's pharmacological profile.[1]

The specific substitution pattern of this compound presents a unique spectroscopic challenge and opportunity. The presence of two distinct halogen atoms—chlorine and fluorine—on the pyridine ring profoundly influences the electronic environment of the entire molecule. Understanding these effects is critical for confirming the identity, purity, and structure of synthesized compounds. ¹H NMR spectroscopy serves as the primary and most indispensable tool for this purpose, providing precise information about the molecular structure in solution.[1] This guide explains the causality behind the expected spectral features and provides a robust framework for its analysis.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first analyze the distinct proton environments within the this compound molecule. The structure contains four unique protons whose magnetic environments are dictated by the heterocyclic rings and the electron-withdrawing effects of the nitrogen and halogen substituents.

-

H1 (N-H Proton): This is the pyrrole nitrogen proton. Its chemical shift is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] In a non-protic solvent like DMSO-d₆, it is expected to be a broad singlet at a significantly downfield position.

-

H2 and H3: These protons are on the electron-rich pyrrole ring. They are coupled to each other and will exhibit characteristic chemical shifts for this heterocyclic system.

-

H4: This is the sole proton on the pyridine ring. Its environment is heavily influenced by the adjacent pyridine nitrogen (N7) and the two halogen substituents at positions 5 and 6, which will deshield it significantly.

Predicted ¹H NMR Spectrum: A Quantitative Analysis

The following predictions are based on established principles of NMR spectroscopy, including substituent effects on aromatic systems and known data for related azaindole and indole derivatives.[4][5][6]

Chemical Shift (δ) Predictions

-

H1 (N-H): Expected to appear far downfield, likely in the range of 10.5 - 12.5 ppm . In DMSO-d₆, this peak is typically observable and broad. In CDCl₃, it may be broader and its observation less consistent.[3]

-

H4: This proton is flanked by the electron-withdrawing pyridine nitrogen and is ortho to the fluorine atom. It is expected to be the most downfield of the C-H protons, predicted around 8.0 - 8.5 ppm .

-

H2: This proton is alpha to the pyrrole nitrogen and is generally found downfield in azaindole systems. Its predicted chemical shift is in the range of 7.6 - 8.0 ppm .

-

H3: This proton is beta to the pyrrole nitrogen and is typically found further upfield compared to H2. It is predicted to appear around 6.5 - 6.8 ppm .

Spin-Spin Coupling (J) and Multiplicity

The coupling patterns provide definitive structural confirmation.

-

H1 (N-H): Will appear as a broad singlet (br s) due to rapid quadrupolar relaxation of the adjacent ¹⁴N and potential chemical exchange.

-

H4: This proton has no adjacent proton neighbors. However, it will exhibit coupling to the fluorine atom at C5. A four-bond coupling (⁴JHF) is expected, resulting in a doublet (d) with a coupling constant of approximately 2-4 Hz .

-

H2: This proton is coupled to H3. It may also exhibit a small long-range coupling to the N-H proton. It is predicted to be a doublet of doublets (dd) or a triplet if the couplings are similar, with a ³JH2-H3 of ~3.0-3.5 Hz .

-

H3: Coupled to H2, this proton will appear as a doublet of doublets (dd) with a ³JH3-H2 of ~3.0-3.5 Hz . It might also show a small long-range coupling to the fluorine at C5 (⁴JHF), further splitting the signal.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound, assuming DMSO-d₆ as the solvent to ensure observation of the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H1 | 10.5 - 12.5 | Broad Singlet (br s) | - |

| H4 | 8.0 - 8.5 | Doublet (d) | ⁴JH4-F5 ≈ 2-4 |

| H2 | 7.6 - 8.0 | Doublet of Doublets (dd) | ³JH2-H3 ≈ 3.0-3.5 |

| H3 | 6.5 - 6.8 | Doublet of Doublets (dd) | ³JH3-H2 ≈ 3.0-3.5 |

Recommended Experimental Protocol

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.[1] This self-validating workflow is designed to ensure accuracy from sample preparation to data acquisition.

Materials and Instrumentation

-

Sample: 5-10 mg of this compound.

-

Solvent: 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is recommended for unambiguous observation of the N-H proton.

-

Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.

-

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Consumables: High-quality 5 mm NMR tubes.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.

-

Dissolution: Pipette 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) into the vial.

-

Homogenization: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution of the sample.

-

Transfer: Carefully transfer the solution into a clean, labeled 5 mm NMR tube.

-

Positioning: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge to ensure it is correctly positioned within the NMR probe.

Recommended Spectrometer Parameters

-

Experiment: Standard 1D Proton acquisition.

-

Solvent: DMSO-d₆ (residual peak at ~2.50 ppm).

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30 on Bruker instruments).

-

Acquisition Time: 2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 16-64 scans, depending on sample concentration. Increasing the number of scans improves the signal-to-noise ratio.

-

Spectral Width: 0-14 ppm.

Data Interpretation and Structural Validation

The final step is the logical assignment of the processed spectrum, which relies on understanding the interplay of chemical shifts and coupling constants.

-

Initial Assignment: Begin by identifying the broad N-H singlet (H1) if present. Next, locate the most downfield C-H signal, which should be the doublet corresponding to H4. The remaining two signals in the aromatic region will be H2 and H3, which can be distinguished by their chemical shifts (H2 is typically further downfield).

-

Validation with Coupling: Confirm the H2/H3 assignments by their mutual ³J coupling constant, which should be identical in both multiplets. Verify that the H4 signal is a doublet with a small coupling constant consistent with a ⁴JHF interaction.

-

Advanced Confirmation: For unambiguous assignment, 2D NMR experiments are the gold standard. A COSY (Correlation Spectroscopy) experiment will show a cross-peak between H2 and H3, definitively confirming their connectivity. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range (2-3 bond) H-C correlations, providing complete structural verification.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. The distinct electronic effects of the pyridine nitrogen and the halogen substituents create a predictable and interpretable pattern of chemical shifts and multiplicities. The key diagnostic features are the downfield doublet for H4, resulting from fluorine coupling, and the characteristic coupled system of the H2 and H3 pyrrole protons. By employing the robust experimental protocol and logical interpretation framework detailed in this guide, researchers and drug development professionals can confidently perform structural elucidation and purity assessment of this important class of molecules, ensuring the integrity of their scientific endeavors.

References

- Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). AWS.

- 6-CHLORO-5-AZAINDOLE(74976-31-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. (n.d.). Benchchem.

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central.

- 1H NMR Chemical Shift. (n.d.). Oregon State University.

- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). KAUST Repository.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [repository.kaust.edu.sa]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. rsc.org [rsc.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Predicted Biological Activity and Therapeutic Potential of the 6-Chloro-5-fluoro-7-azaindole Scaffold

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole nucleus represents a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and capacity for mimicking biological purine structures make it an ideal starting point for inhibitor design.[3][4] This guide focuses on the specific derivative, 6-chloro-5-fluoro-7-azaindole, a compound strategically functionalized to enhance its therapeutic potential. While primarily utilized as a versatile chemical intermediate for synthesizing more complex molecules, the specific halogenation pattern on this scaffold provides a strong rationale for predicting its biological activities.[5] We will dissect the structural basis for its predicted efficacy, primarily as a potent modulator of protein kinases, and outline comprehensive experimental workflows for the validation of these predictions.

Structural and Physicochemical Rationale for Biological Activity

The therapeutic promise of the 7-azaindole scaffold stems from its bioisosteric relationship with purines, the building blocks of ATP. The nitrogen at position 7 and the pyrrolic N-H group act as critical hydrogen bond acceptors and donors, respectively. This arrangement allows 7-azaindole derivatives to form two key hydrogen bonds with the "hinge" region of protein kinases, effectively mimicking the binding of adenine and enabling potent, competitive inhibition.[1] The addition of chloro and fluoro substituents at the C6 and C5 positions further refines the molecule's drug-like properties.

-

C5-Fluoro Substituent: The fluorine atom at position 5 is a small, highly electronegative group that can significantly influence the molecule's properties. It can lower the pKa of the nearby pyrrole N-H, potentially increasing the strength of the hydrogen bond with the kinase hinge. Furthermore, fluorine can enhance binding affinity through favorable orthogonal multipolar interactions with the protein backbone and serves to block potential sites of metabolic attack, thereby improving the pharmacokinetic profile of derivative compounds.[6][7] The use of 5-fluoro-7-azaindole as a starting material for potent Cdc7 kinase inhibitors underscores the strategic value of this substitution.[8]

-